Stop Codon Read-Through vs. Ataluren
GJ103 demonstrates superior breadth of read-through activity compared to the RTC PTC124 (Ataluren). While GJ103 has been shown to be active in A-T cells with all three premature stop codons (TGA, TAG, TAA), PTC124 was found to be inactive on the TGA and TAA stop codons in the same cellular context [1]. This indicates a wider potential patient population applicability for GJ103 in diseases like Ataxia Telangiectasia.
| Evidence Dimension | Read-through activity on specific premature stop codons (PTCs) |
|---|---|
| Target Compound Data | Active on TGA, TAG, and TAA PTCs |
| Comparator Or Baseline | PTC124 (Ataluren): Inactive on TGA and TAA PTCs in A-T cells |
| Quantified Difference | Qualitative difference in activity: GJ103 is active on all three PTCs, while PTC124 shows a lack of activity on two out of three. |
| Conditions | Patient-derived A-T lymphoblastoid cell lines with homozygous ATM nonsense mutations; FC-ATMpSer1981 assay |
Why This Matters
This broader activity profile means GJ103 can be selected for research involving a wider range of nonsense mutations, where PTC124 would be ineffective.
- [1] Du L, et al. A novel small molecule read-through compound that restores ATM kinase activity in ataxia telangiectasia cells. Mol Ther. 2013;21(9):1653-1660. View Source
